molecular formula C10H9ClN4 B372770 5-Chloro-4-hydrazino-6-phenylpyrimidine

5-Chloro-4-hydrazino-6-phenylpyrimidine

Cat. No.: B372770
M. Wt: 220.66g/mol
InChI Key: AEBADGZINTYCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-hydrazino-6-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine at position 5, a hydrazino group at position 4, and a phenyl ring at position 5.

Pyrimidine derivatives are pivotal in drug discovery, particularly as kinase inhibitors, antiviral agents, or intermediates in synthetic chemistry. The hydrazino group (-NH-NH₂) introduces nucleophilic and chelating properties, which may facilitate covalent interactions or metal coordination in catalytic systems .

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66g/mol

IUPAC Name

(5-chloro-6-phenylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C10H9ClN4/c11-8-9(7-4-2-1-3-5-7)13-6-14-10(8)15-12/h1-6H,12H2,(H,13,14,15)

InChI Key

AEBADGZINTYCCI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)NN)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)NN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The table below compares 5-Chloro-4-hydrazino-6-phenylpyrimidine with structurally related pyrimidines, emphasizing substituent differences and their implications:

Compound Name CAS Number Substituents (Positions) Key Properties/Applications Reference
This compound N/A 5-Cl, 4-NH-NH₂, 6-Ph Potential kinase inhibitor; chelator Inferred
6-Chloro-4-hydroxypyrimidine 4765-77-9 6-Cl, 4-OH Lab reagent; intermediate synthesis
4-Chloro-6-hydrazinopyrimidine 1401426-18-3 4-Cl, 6-NH-NH₂ High nucleophilicity; synthetic intermediate
4,6-Dichloro-5-methoxypyrimidine N/A 4-Cl, 6-Cl, 5-OCH₃ Crystal structure with Cl···N interactions
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one 20551-31-9 5-Cl, 6-CH₃, 2-Ph, 4-ketone Intermediate in pharmaceutical synthesis

Key Observations :

  • Hydrazino vs. Hydroxyl Groups: The hydrazino group in the target compound enhances nucleophilic reactivity compared to the hydroxyl group in 6-Chloro-4-hydroxypyrimidine, making it more suitable for condensation reactions or metal coordination .
  • Phenyl vs.
  • Chlorine Positioning: 4,6-Dichloro-5-methoxypyrimidine exhibits intermolecular Cl···N interactions (3.09–3.10 Å) that stabilize its crystal lattice, a feature absent in the hydrazino-substituted target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.